![molecular formula C14H13BrN2O B1372691 N-[(4-aminophenyl)methyl]-4-bromobenzamide CAS No. 1175834-19-1](/img/structure/B1372691.png)

N-[(4-aminophenyl)methyl]-4-bromobenzamide

Overview

Description

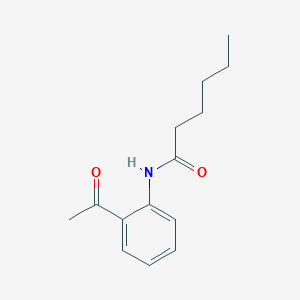

“N-[(4-aminophenyl)methyl]-4-bromobenzamide” is an organic compound with a molecular weight of 305.17 . It is commonly used in scientific research.

Synthesis Analysis

While specific synthesis methods for “N-[(4-aminophenyl)methyl]-4-bromobenzamide” were not found, a general method for the synthesis of aniline-based compounds involves the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary or tertiary anilines using Brönsted acidic ionic liquid as a catalyst .Molecular Structure Analysis

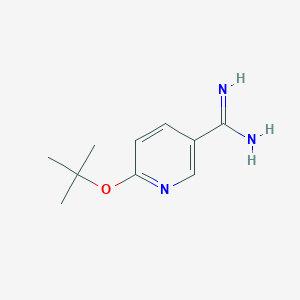

The InChI code for “N-[(4-aminophenyl)methyl]-4-bromobenzamide” is1S/C14H13BrN2O/c15-12-5-3-11(4-6-12)14(18)17-9-10-1-7-13(16)8-2-10/h1-8H,9,16H2,(H,17,18) .

Scientific Research Applications

Crystal Structure Analysis

N-[(4-aminophenyl)methyl]-4-bromobenzamide and similar compounds have been analyzed for their crystal structures using X-ray diffraction techniques. These analyses help in understanding the crystalline forms and molecular conformations of such compounds (Yasuoka, Kasai, & Kakudo, 1969).

Synthesis and Polymerization

Research has focused on synthesizing derivatives of N-[(4-aminophenyl)methyl]-4-bromobenzamide for use in polymerization reactions. These compounds have been used to create various polyimides, demonstrating the compound's versatility in material science (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Antioxidant Properties

Studies have investigated the antioxidant activity of amino-substituted benzamide derivatives, including those similar to N-[(4-aminophenyl)methyl]-4-bromobenzamide. Understanding the electrochemical oxidation mechanisms of these compounds contributes to knowledge about their free radical scavenging activities, which is important for their potential use as antioxidants (Jovanović, Miličević, Jadreško, & Hranjec, 2020).

Radiosynthesis for Medical Imaging

Certain derivatives of N-[(4-aminophenyl)methyl]-4-bromobenzamide have been explored for their potential in medical imaging, particularly in the synthesis of radioiodinated ligands. These compounds have shown promise in targeting specific receptors in the brain, which could be useful in gamma-emission tomography (Mertens, Terrière, Sipido, Gommeren, Janssen, & Leysen, 1994).

Antiviral Activity

Research into N-phenylbenzamide derivatives, similar to N-[(4-aminophenyl)methyl]-4-bromobenzamide, has shown that these compounds can have significant antiviral activities. They have been found to be effective against certain strains of viruses at low micromolar concentrations, making them potential candidates for antiviral drug development (Ji, Wang, Hao, He, Gao, Li, Li, Jiang, & Li, 2013).

Drug Development and Synthesis

The compound and its derivatives have been synthesized and evaluated for various pharmacological activities. This includes their potential use in developing new therapeutic drugs for different medical conditions (Lingyan, Dongsheng, Zongzhou, Cheng, & Yingtang, 2011).

Safety and Hazards

The compound has been classified under GHS07 and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

Related compounds have been found to interact with adenosine receptors . Adenosine receptors play a crucial role in many biological functions, including neurotransmission and inflammation.

Mode of Action

It’s worth noting that similar compounds have been found to inhibit adenosine receptors , which could potentially lead to changes in cellular signaling pathways.

Biochemical Pathways

If we consider its potential interaction with adenosine receptors, it could affect various cellular processes, including inflammation and neurotransmission .

Result of Action

Based on the potential targets, it could influence cellular signaling pathways, potentially affecting processes like inflammation and neurotransmission .

properties

IUPAC Name |

N-[(4-aminophenyl)methyl]-4-bromobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O/c15-12-5-3-11(4-6-12)14(18)17-9-10-1-7-13(16)8-2-10/h1-8H,9,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNMJPZWMBURWQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-aminophenyl)methyl]-4-bromobenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(4-Bromophenoxy)-3-fluorophenyl]methanol](/img/structure/B1372615.png)

![3-Amino-1-[4-(propan-2-yloxy)phenyl]thiourea](/img/structure/B1372617.png)

![7-Amino-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1372620.png)

![1-[4-(Aminomethyl)-2-fluorophenyl]piperidin-4-ol](/img/structure/B1372621.png)